molecular formula C27H35NO6 B15062520 (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one CAS No. 1332598-48-7

(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one

Cat. No.: B15062520
CAS No.: 1332598-48-7
M. Wt: 469.6 g/mol
InChI Key: NZCPISUFGDFLMX-XZOQPEGZSA-N
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Description

This compound is a chiral oxazolidinone derivative featuring a benzyl group at the 4-position and a complex acyl chain at the 3-position. The acyl moiety includes a 4-methoxy-3-(3-methoxypropoxy)benzyl group and a 3-methylbutanoyl group, with defined stereochemistry at both the oxazolidinone (S-configuration) and the acyl chain (R-configuration). It serves as a critical intermediate in pharmaceutical synthesis, particularly for the antihypertensive drug Aliskiren, a renin inhibitor . Its structural complexity and stereochemical precision make it a benchmark for studying chiral auxiliaries and regioselective reactions.

Properties

CAS No.

1332598-48-7

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C27H35NO6/c1-19(2)23(16-21-11-12-24(32-4)25(17-21)33-14-8-13-31-3)26(29)28-22(18-34-27(28)30)15-20-9-6-5-7-10-20/h5-7,9-12,17,19,22-23H,8,13-16,18H2,1-4H3/t22-,23+/m0/s1

InChI Key

NZCPISUFGDFLMX-XZOQPEGZSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2C(COC2=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to the oxazolidinone class, which is widely used in asymmetric synthesis. Key structural analogs include:

Compound CAS No. Key Structural Features Similarity Score
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 104266-90-2 Lacks the 4-methoxy-3-(3-methoxypropoxy)benzyl group; retains oxazolidinone core 1.00
(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one 145589-03-3 R-configuration at oxazolidinone; simpler acyl chain N/A
(S)-4-Benzyl-3-hexanoyloxazolidin-2-one 143965-32-6 Hexanoyl group replaces the benzyl-acyl chain; same S-configuration N/A
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one 96930-27-7 3-phenylpropanoyl substituent instead of branched acyl chain N/A

Key Observations :

  • The target compound’s 4-methoxy-3-(3-methoxypropoxy)benzyl group distinguishes it from simpler analogs, enhancing steric bulk and electronic effects for selective reactivity .
  • Substitutions at the 3-position (e.g., hexanoyl, phenylpropanoyl) alter solubility and steric hindrance, impacting their utility in specific synthetic pathways .

Stereochemical Comparisons

Stereochemistry critically influences reactivity and application:

  • Target Compound: The (S)-oxazolidinone and (R)-acyl configuration enable precise chiral induction in Aliskiren synthesis. This stereochemical pairing ensures high enantiomeric excess in the final product .
  • (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one (CAS 145589-03-3): The R-configuration at the oxazolidinone core makes it a mirror-image analog, often used to produce enantiomeric intermediates .
  • (S)-4-Benzyl-3-((2R,3S)-3-Hydroxy-2-Methylbutanoyl)Oxazolidin-2-One: A related compound with additional hydroxyl functionality; its (2R,3S) configuration demonstrates how stereochemistry governs downstream product formation (e.g., methyl (2R,3S)-3-hydroxy-2-methylbutanoate) .

Pharmaceutical Relevance

The compound’s role in Aliskiren synthesis underscores its importance in hypertension treatment. Its chiral auxiliary properties enable efficient enantioselective synthesis, reducing racemization risks .

Comparative Reactivity

  • Etherification Efficiency : Ultrasonic reactions in the target compound’s synthesis reduce reaction time and increase yield compared to thermal methods used for analogs .

Limitations

  • Stereochemical Sensitivity: Minor deviations in configuration (e.g., R vs. S) can render the compound unsuitable for specific targets, as seen in CAS 145589-03-3 .
  • Synthetic Complexity : The multi-step synthesis of the target compound limits scalability compared to analogs like CAS 104266-90-2 .

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